5-Amino-N-[(3,4-dimethoxyphenyl)methyl]-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-Amino-N-[(3,4-dimethoxyphenyl)methyl]-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-[(3,4-dimethoxyphenyl)methyl]-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole and oxazole rings, followed by the introduction of the amino and carboxamide groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cyclization processes.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-[(3,4-dimethoxyphenyl)methyl]-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-Amino-N-[(3,4-dimethoxyphenyl)methyl]-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-N-[(3,4-dimethoxyphenyl)methyl]-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-Amino-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-Amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-Amino-N-[(3,4-dimethoxyphenyl)methyl]-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups and ring structures
Properties
Molecular Formula |
C25H28N6O5 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
5-amino-N-[(3,4-dimethoxyphenyl)methyl]-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C25H28N6O5/c1-5-35-18-9-7-17(8-10-18)25-28-19(15(2)36-25)14-31-23(26)22(29-30-31)24(32)27-13-16-6-11-20(33-3)21(12-16)34-4/h6-12H,5,13-14,26H2,1-4H3,(H,27,32) |
InChI Key |
AXCDUPZDDVZMDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCC4=CC(=C(C=C4)OC)OC)N |
Origin of Product |
United States |
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